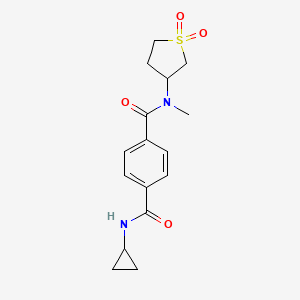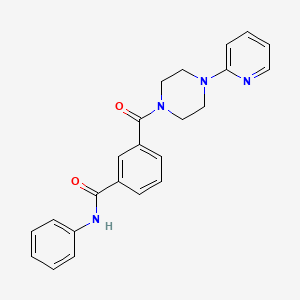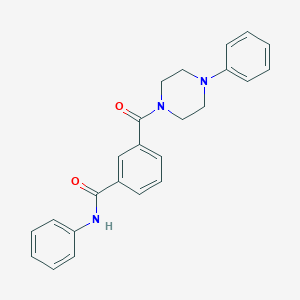
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide (CTD) is a chemical compound that has gained significant attention in the field of pharmaceutical research. CTD has been studied for its potential therapeutic applications, particularly in the area of cancer treatment. In
Aplicaciones Científicas De Investigación
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. In addition, 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been investigated for its potential use in the treatment of other diseases, such as malaria, tuberculosis, and HIV.
Mecanismo De Acción
The mechanism of action of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell division and proliferation. 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while sparing healthy cells. However, one of the limitations of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide has been shown to be toxic to some normal cells, which may limit its clinical use.
Direcciones Futuras
There are several future directions for further research on 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, there is a need for further studies to investigate the safety and efficacy of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide in preclinical and clinical trials. Another area of interest is the investigation of the mechanism of action of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide, which may lead to the development of new therapies for cancer and other diseases. Finally, there is a need for further studies to explore the potential use of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide in combination with other chemotherapeutic agents to enhance their efficacy.
Métodos De Síntesis
The synthesis of 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide involves the reaction of 4-aminobenzoic acid with cyclopropylamine, followed by the addition of 1,1-dioxothiolane-3-carbonyl chloride and methylamine. The resulting compound is then subjected to a series of purification steps to obtain pure 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide. This synthesis method has been developed and optimized to produce 1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide in high yields with good purity.
Propiedades
IUPAC Name |
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-18(14-8-9-23(21,22)10-14)16(20)12-4-2-11(3-5-12)15(19)17-13-6-7-13/h2-5,13-14H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQRLUSRHZLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclopropyl-4-N-(1,1-dioxothiolan-3-yl)-4-N-methylbenzene-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)




![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)




